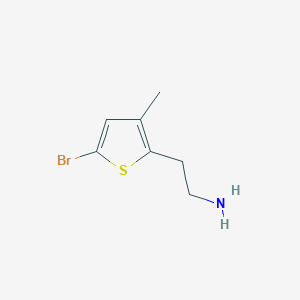

2-(5-Bromo-3-methyl-2-thienyl)ethylamine

Description

Contextualization within Thiophene-Based Amine Chemistry

Thiophene-based amines, particularly those with the amine group attached to the ring via a carbon spacer, are a critical class of compounds. The ethylamine (B1201723) side chain in 2-(5-Bromo-3-methyl-2-thienyl)ethylamine is a common feature in many biologically active molecules, often serving as a key pharmacophore that interacts with physiological targets. The presence of the thiophene (B33073) nucleus, a bioisostere of the benzene (B151609) ring, can modulate a molecule's pharmacokinetic and pharmacodynamic properties.

The synthesis of 2-thienylethylamine and its derivatives often begins with a substituted thiophene. A common synthetic route involves the bromination of the thiophene ring, followed by the introduction of a two-carbon side chain that is subsequently converted to an amine. For instance, a general approach could involve the Grignard reaction of a bromothiophene with ethylene (B1197577) oxide to yield a 2-thienylethanol, which is then transformed into the corresponding ethylamine through processes like esterification and ammonolysis. google.com Another strategy involves the reduction of a thienylacetonitrile derivative.

Academic Importance of Substituted Thiophenes in Organic Synthesis

Substituted thiophenes are versatile building blocks in organic synthesis, prized for their utility in constructing complex molecular architectures. The positions on the thiophene ring exhibit differential reactivity, allowing for selective functionalization. The C2 and C5 positions are generally more reactive towards electrophilic substitution than the C3 and C4 positions.

The bromine atom at the 5-position and the methyl group at the 3-position of this compound significantly influence the reactivity of the thiophene ring. The bromine atom is a particularly useful functional group, serving as a handle for a variety of cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. These reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of a diverse array of more complex molecules. For example, 2,5-dibromo-3-methylthiophene (B84023) has been utilized in palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel bi-aryl derivatives. researchgate.net The methyl group, an electron-donating group, can also influence the regioselectivity of further reactions on the thiophene ring.

Overview of Research Trajectories for Halogenated Thienylamines

Research into halogenated thienylamines is driven by their potential as intermediates in the synthesis of new materials and pharmaceuticals. The halogen atom, typically bromine or chlorine, provides a reactive site for further chemical modification, allowing for the diversification of the molecular structure. This is particularly valuable in drug discovery, where the synthesis of a library of related compounds is often necessary to identify a lead candidate with optimal activity and properties.

The investigation of halogenated thienylamines often focuses on their use in the development of compounds targeting the central nervous system, as well as anti-inflammatory and antimicrobial agents. The specific substitution pattern on the thiophene ring, including the nature and position of the halogen and other substituents, can have a profound impact on the biological activity of the final compound. For example, the presence of a halogen can alter the lipophilicity of a molecule, which in turn affects its ability to cross cell membranes and reach its target.

Interactive Data Tables

Below are interactive tables summarizing key information for related chemical compounds, providing context for the properties of this compound.

Table 1: Properties of Structurally Related Thiophene Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| 2-Thiopheneethylamine | 30433-91-1 | C₆H₉NS | 127.21 | 200-201 | 1.087 |

| 2-Bromothiophene | 1003-09-4 | C₄H₃BrS | 163.04 | 149-151 | 1.684 |

| 2-Bromo-3-methylthiophene | 14282-76-9 | C₅H₅BrS | 177.06 | 173-176 | 1.572 |

| 5-Bromo-3-methylthiophene-2-carboxylic acid | 38239-45-1 | C₆H₅BrO₂S | 221.07 | - | - |

Structure

3D Structure

Properties

Molecular Formula |

C7H10BrNS |

|---|---|

Molecular Weight |

220.13 g/mol |

IUPAC Name |

2-(5-bromo-3-methylthiophen-2-yl)ethanamine |

InChI |

InChI=1S/C7H10BrNS/c1-5-4-7(8)10-6(5)2-3-9/h4H,2-3,9H2,1H3 |

InChI Key |

YQRMNQNXPWZXFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1)Br)CCN |

Origin of Product |

United States |

Synthetic Methodologies for 2 5 Bromo 3 Methyl 2 Thienyl Ethylamine

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2-(5-bromo-3-methyl-2-thienyl)ethylamine reveals several potential disconnection points. The most logical approach involves disconnecting the ethylamine (B1201723) side chain from the thiophene (B33073) ring, leading to a 2-substituted-5-bromo-3-methylthiophene intermediate. This intermediate can be further simplified by considering the formation of the substituted thiophene ring itself. This analysis guides the synthetic strategy, highlighting the need for robust methods for both thiophene ring synthesis or functionalization and the subsequent attachment of the ethylamine moiety.

Approaches to the Thiophene Ring System

The construction of the 5-bromo-3-methyl-2-substituted thiophene core is a critical phase in the synthesis. Two primary strategies are employed: building the thiophene ring with the desired substituents in place or functionalizing a pre-existing thiophene ring.

Cyclization Reactions for Thiophene Ring Formation

The formation of the thiophene ring can be achieved through various cyclization reactions. These methods often involve the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide. For instance, a suitably substituted 1,4-diketone can be cyclized to form the desired thiophene ring. nih.gov Another approach involves the reaction of functionalized alkynes with sulfur-containing reagents, which can lead to highly substituted thiophenes in a regioselective manner. researchgate.netnih.gov These cyclization strategies offer a direct route to the thiophene core, often with good control over the substitution pattern. nih.gov

Functionalization of Pre-formed Thiophenes

An alternative and widely used approach is the functionalization of a commercially available or readily synthesized thiophene derivative, such as 3-methylthiophene (B123197). nih.gov The thiophene ring is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. manavchem.com For instance, bromination of 3-methylthiophene can be achieved using reagents like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position, typically the 5-position due to the directing effects of the methyl group. nih.govresearchgate.net Further functionalization at the 2-position can then be carried out to introduce a suitable precursor for the ethylamine side chain. This stepwise functionalization provides a versatile route to the target intermediate. nih.govresearchgate.net

Introduction of the Ethylamine Moiety

Once the 5-bromo-3-methylthiophene core with a suitable functional group at the 2-position is in hand, the final step is the introduction of the ethylamine side chain. Several reliable methods are available for this transformation.

Amidation and Subsequent Reduction Pathways

A common and effective strategy involves the conversion of a 2-carboxy or 2-carboxaldehyde group on the thiophene ring into the ethylamine side chain. For example, 2-thiophenecarboxylic acid can be converted to the corresponding amide, which is then reduced to the amine. xisdxjxsu.asia Alternatively, a 2-thiopheneacetonitrile (B147512) can be reduced to yield the desired 2-thienylethylamine. chemicalbook.com Another pathway starts with 2-thiophenecarboxaldehyde, which can be converted to 2-(nitrovinyl)thiophene and subsequently reduced to the ethylamine. chemicalbook.com These reduction steps are typically carried out using reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation. chemicalbook.com

Ammonia (B1221849) Treatment of Thienylethanol Derivatives

A significant pathway to the synthesis of thienylethylamines involves the conversion of a corresponding thienylethanol precursor. The direct treatment of 2-(thienyl)ethanol derivatives with ammonia presents a viable, albeit challenging, amination strategy. This method typically requires forcing conditions due to the poor leaving group nature of the hydroxyl group.

One approach involves a two-step sequence where the alcohol is first converted into a more effective leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). This intermediate is then subjected to nucleophilic substitution with ammonia or an ammonia equivalent.

Alternatively, direct, high-pressure ammonolysis can be employed. This process involves heating the thienylethanol with liquefied ammonia in a sealed reactor. A patent describing the synthesis of related 2-thienylethylamines outlines conditions for such a reaction, involving temperatures of 30-35°C and pressures of 0.6-0.65 MPa. google.com This direct conversion, while efficient, necessitates specialized high-pressure equipment. The reaction proceeds by converting the alcohol to an intermediate ester, which then undergoes ammonolysis to yield the final ethylamine product. google.com

Table 1: Conditions for Ammonolysis of 2-Thiophene Ethanol

| Parameter | Value | Source |

|---|---|---|

| Reactant Ratio (Ethanol:Ammonia) | 1 : 3-3.3 (weight) | google.com |

| Temperature | 30-35 °C | google.com |

| Pressure | 0.6-0.65 Mpa | google.com |

Regioselective Introduction of Bromo and Methyl Substituents

The specific arrangement of the bromo and methyl groups on the thiophene nucleus in the target compound—bromo at position 5 and methyl at position 3—requires careful regiochemical control during the synthesis. The electronic properties of the thiophene ring and the directing effects of the substituents are paramount.

Direct Halogenation Techniques

Direct halogenation is a common method for introducing bromine atoms onto a thiophene ring. The choice of brominating agent and reaction conditions can influence the regioselectivity of the reaction.

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the bromination of thiophenes. In the case of 3-methylthiophene, the methyl group is an activating, ortho-, para-director, while the sulfur atom strongly directs electrophiles to the α-positions (2 and 5). The combined directing effects favor substitution at positions 2 and 5. Electrophilic bromination with NBS typically occurs at the most nucleophilic position of the ring. nih.gov For many substituted thiophenes, bromination with NBS in solvents like chloroform (B151607) or acetic acid readily installs a bromine atom at a vacant α-position. researchgate.netnih.gov

Elemental Bromine (Br₂): The use of liquid bromine, often in a solvent like acetic acid, is another classic method. However, it can sometimes lead to over-bromination or the formation of isomeric mixtures if not carefully controlled. google.com

Alternative Brominating Systems: Modern methods offer milder and more selective alternatives to traditional reagents. These include the use of a sodium bromide and sodium bromate (B103136) mixture in an aqueous acidic medium, which provides an efficient and practical alternative to liquid bromine. rsc.org Another advanced technique involves a catalytic hypervalent iodine(III) reagent, which can achieve regioselective monobromination of electron-rich aromatic compounds under mild conditions at room temperature. organic-chemistry.org

For the synthesis of this compound, a key intermediate is 5-bromo-3-methylthiophene. The direct bromination of 3-methylthiophene must selectively occur at the 5-position over the more sterically hindered, but electronically activated, 2-position. The outcome can be highly dependent on reaction conditions. An alternative strategy involves introducing a directing group at the 2-position, performing the bromination which is now directed to the 5-position, and then removing or transforming the directing group.

Table 2: Common Reagents for Thiophene Bromination

| Reagent | Typical Conditions | Selectivity | Source |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Chloroform or Acetic Acid, Room Temp. | High for vacant α-positions | researchgate.netnih.gov |

| Bromine (Br₂) | Acetic Acid, Low Temp. | Can require careful control to avoid polybromination | google.com |

| NaBr / NaBrO₃ | Aqueous Acid | Regioselective substitution | rsc.org |

| Catalytic I(III) Reagent | THF, Room Temp. | High regioselectivity for monobromination | organic-chemistry.org |

Methylation Strategies on the Thiophene Nucleus

Introducing a methyl group onto a pre-functionalized thiophene ring can be accomplished through several methods, often relying on organometallic intermediates.

A common strategy involves the lithiation of a bromothiophene followed by quenching with a methylating agent like methyl iodide. However, this is more applicable for placing a methyl group at the position of a previous bromine atom. For introducing a methyl group at a C-H position, Friedel-Crafts alkylation can be considered, but this method often suffers from poor regioselectivity and catalyst-induced polymerization with sensitive substrates like thiophene.

More advanced, transition-metal-free methods are emerging for the methylation of heteroaromatics. For instance, the use of dimethyl sulfoxide (B87167) (DMSO) as a convenient and environmentally friendly methyl source has been demonstrated for the α-methylation of certain nitrogen-containing heterocycles, suggesting potential applicability to other systems. rsc.org C-methylated derivatives of other biologically relevant molecules have been synthesized, highlighting the importance of developing robust methylation methodologies. mdpi.com

Sequential Functionalization for Specific Substitution Patterns

Achieving the desired 2,3,5-substitution pattern on the thiophene ring necessitates a well-defined sequence of reactions. The order in which the substituents are introduced is critical for ensuring the correct regiochemistry.

A logical approach begins with a substrate that already contains one of the substituents. For instance, starting with 3-methylthiophene, the subsequent reactions must be directed to the 2- and 5-positions. As discussed, direct bromination of 3-methylthiophene is complex. A more controlled route involves:

Protection/Direction: Introduce a functional group at the 2-position of 3-methylthiophene that directs the subsequent bromination to the 5-position. An acyl group, introduced via Friedel-Crafts acylation, serves this purpose well as it deactivates the ring but directs incoming electrophiles to the meta-position relative to itself (the 5-position).

Bromination: With the 2-position occupied, bromination with NBS or another suitable reagent will proceed at the activated and available 5-position.

Elaboration: The group at the 2-position is then converted into the desired ethylamine side chain.

This sequential approach provides superior control over the final substitution pattern compared to attempting to introduce all substituents onto an unfunctionalized thiophene core simultaneously. acs.org The synthesis of various 2,5-disubstituted 3-methylthiophenes has been demonstrated using palladium-catalyzed cross-coupling reactions, starting from 2,5-dibromo-3-methylthiophene (B84023), which highlights the utility of sequentially functionalizing a pre-halogenated core. researchgate.net

Total Synthesis Pathways

The complete synthesis of this compound from basic precursors requires a multi-step approach that combines the strategies of regioselective substitution and side-chain formation.

Multi-step Synthetic Routes

A plausible and controlled total synthesis pathway can be constructed based on established chemical transformations. One of the most effective strategies involves building the substitution pattern around a 3-methylthiophene core.

A representative synthetic route is as follows:

Starting Material: The synthesis commences with 3-methylthiophene .

Vilsmeier-Haack Formylation: The first step is the introduction of an aldehyde group at the 2-position. This is regioselectively achieved via the Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to yield 3-methyl-2-thiophenecarboxaldehyde (B51414) .

Regioselective Bromination: The aldehyde group at the 2-position deactivates the ring towards further electrophilic substitution but directs incoming electrophiles to the 5-position. Treatment of 3-methyl-2-thiophenecarboxaldehyde with N-Bromosuccinimide (NBS) results in selective bromination at the 5-position, affording 5-bromo-3-methyl-2-thiophenecarboxaldehyde .

Chain Extension (Henry Reaction): The aldehyde is then reacted with nitromethane (B149229) in the presence of a base (e.g., ammonium (B1175870) acetate). This nitroaldol condensation, or Henry reaction, produces the intermediate (E)-1-(5-bromo-3-methyl-2-thienyl)-2-nitroethene .

Reduction: The final step involves the complete reduction of both the nitro group and the carbon-carbon double bond. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically used to accomplish this transformation, yielding the target compound, This compound .

This multi-step pathway ensures the correct placement of all functional groups through a sequence of reliable and regioselective reactions. google.comdissertationtopic.netrsc.org

One-Pot and Cascade Reactions

One-pot and cascade reactions represent an efficient and atom-economical approach to the synthesis of complex molecules like this compound. These reactions combine multiple synthetic steps into a single operation, avoiding the isolation and purification of intermediates, which saves time, reagents, and reduces waste.

A plausible one-pot approach for the synthesis of the target compound could involve a sequence starting from a suitably substituted thiophene precursor. For instance, a multi-component reaction could be designed where 3-methylthiophene undergoes a Vilsmeier-Haack formylation to introduce a formyl group at the 2-position, followed by bromination at the 5-position. The resulting 5-bromo-3-methyl-2-thiophenecarboxaldehyde could then undergo a Henry reaction with nitromethane to yield a nitroethene derivative, which can be subsequently reduced to the desired ethylamine in the same pot. While a specific documented example for this cascade is not available, similar multi-step one-pot syntheses of other substituted thiophenes have been reported, demonstrating the feasibility of such an approach. researchgate.net

Another conceptual cascade reaction could involve the initial synthesis of 2-(3-methylthiophen-2-yl)acetonitrile. This intermediate could then be subjected to bromination and subsequent reduction of the nitrile group to an amine in a single reaction vessel. The choice of reagents and conditions would be critical to control the regioselectivity of the bromination and the efficiency of the reduction without affecting the thiophene ring.

While a dedicated one-pot synthesis for this compound is not explicitly described in the literature, the principles of one-pot synthesis are widely applied in the preparation of substituted heterocycles and offer a promising avenue for the efficient construction of this target molecule. nih.gov

Yield Optimization and Reaction Condition Analysis

The optimization of reaction conditions is paramount for achieving high yields and purity of the final product. Key parameters include the choice of catalyst, ligands, solvent, and temperature.

Catalyst Systems and Ligand Effects

The synthesis of substituted thiophenes often relies on transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For instance, in the synthesis of 2-bromo-3-methyl-5-arylthiophenes, palladium catalysts have been shown to be effective. researchgate.net A common catalyst system for such transformations is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). researchgate.net

The choice of ligand plays a crucial role in the efficiency of the catalytic cycle. Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃), are widely used and can influence the reactivity and stability of the catalyst. For related Suzuki-Miyaura reactions involving thiophene derivatives, the use of bulky and electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle. researchgate.net

Ruthenium-based catalysts have also emerged as powerful tools for C-H bond functionalization, which could be an alternative strategy for the synthesis of the target molecule. mdpi.com The electronic and steric properties of the ligands coordinated to the ruthenium center can significantly affect the catalytic activity and selectivity of the reaction. mdpi.com

Below is a table summarizing catalyst systems used in the synthesis of related substituted thiophenes:

| Catalyst System | Ligand | Substrate Type | Reaction Type | Reference |

| Pd(PPh₃)₄ | Triphenylphosphine | 2,5-dibromo-3-methylthiophene | Suzuki Cross-Coupling | researchgate.net |

| Ruthenium(II) complexes | Phosphine ligands | 2-phenylpyridine | C-H Arylation | mdpi.com |

Solvent and Temperature Parameters

The selection of an appropriate solvent and reaction temperature is critical for optimizing the yield and reaction rate. In the Suzuki cross-coupling reaction for the synthesis of 2-bromo-3-methyl-5-arylthiophenes, a mixture of 1,4-dioxane (B91453) and water is commonly used as the solvent system. researchgate.net The reaction is typically carried out at an elevated temperature, for example, 90 °C, to ensure a reasonable reaction rate. researchgate.net

The influence of solvent and temperature has been studied in the context of amination reactions. For instance, the amination of alkyl halides using lithium dialkylaminoborohydrides shows a significant dependence on the solvent composition and temperature. latech.edu Lower temperatures and the use of solvents like dioxane can favor the amination pathway over competing reduction reactions. latech.edu

The following table illustrates the effect of solvent and temperature on related reactions:

| Reaction Type | Solvent | Temperature (°C) | Effect | Reference |

| Suzuki Cross-Coupling | 1,4-Dioxane/Water | 90 | Favorable for C-C bond formation | researchgate.net |

| Amination with LAB reagents | THF/Dioxane | 0 | Favors amination over reduction | latech.edu |

| One-pot pyranopyrazole synthesis | Water | Reflux | Optimal yield compared to organic solvents | researchgate.net |

Advanced Derivatization and Functionalization Strategies of the Thiophene Core

Diversification via Bromo Substituent Reactivity

The bromine atom at the 5-position of the thiophene (B33073) ring is a key functional handle for introducing molecular diversity. Its reactivity allows for a range of transformations, primarily through organometallic intermediates or direct substitution, enabling the synthesis of a wide array of derivatives.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful and widely utilized method in organometallic chemistry for converting an organic halide into a reactive organometallic species. wikipedia.org In the context of 2-(5-Bromo-3-methyl-2-thienyl)ethylamine, this reaction transforms the relatively inert carbon-bromine bond into a highly nucleophilic carbon-metal bond, which can then react with various electrophiles.

The most common reagents for this transformation are organolithium compounds, such as n-butyllithium (n-BuLi). wikipedia.orgresearchgate.net The reaction is typically rapid and kinetically controlled, with the rate of exchange following the trend I > Br > Cl for halogens. wikipedia.org For bromothiophenes, the exchange with n-BuLi generates a potent thienyllithium intermediate. This intermediate is highly reactive and can be quenched with a wide range of electrophiles to install new functional groups at the 5-position.

A significant challenge in performing halogen-metal exchange on substrates with acidic protons, such as the amine group in this compound, is the potential for competing deprotonation or quenching of the organometallic reagent. mdpi.comnih.gov To circumvent this, protection of the amine group (e.g., as a carbamate) is often a necessary preliminary step. Alternatively, specialized reagent combinations can be employed. A protocol using a combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi has been developed to facilitate selective bromine-metal exchange on bromoheterocycles that contain acidic protons, even under non-cryogenic conditions. mdpi.comnih.gov This method involves initial deprotonation by the Grignard reagent, followed by the halogen-metal exchange with n-BuLi. mdpi.com

Table 1: Reagents and Conditions for Halogen-Metal Exchange

| Reagent(s) | Typical Conditions | Intermediate Formed | Key Features |

|---|---|---|---|

| n-Butyllithium (n-BuLi) | Anhydrous THF or ether, low temperature (e.g., -78 °C) | 2-(5-Lithio-3-methyl-2-thienyl)ethylamine | Standard, highly reactive, requires amine protection. researchgate.net |

The resulting organometallic species can be used in a variety of subsequent reactions, including:

Carboxylation: Reaction with carbon dioxide (CO₂) to introduce a carboxylic acid group.

Alkylation: Reaction with alkyl halides to append alkyl chains.

Acylation: Reaction with acid chlorides or anhydrides to form ketones.

Cross-coupling reactions: Transmetalation to other metals (e.g., Zn, Sn, B) for use in palladium-catalyzed cross-coupling reactions like Suzuki or Stille couplings.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is another pathway for replacing the bromo substituent. In this reaction, a nucleophile displaces the halide on the aromatic ring. wikipedia.org Unlike SN2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination process. libretexts.orgyoutube.com The nucleophile first attacks the carbon bearing the leaving group, forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring. youtube.com

Aromatic rings themselves are electron-rich and generally resistant to nucleophilic attack. wikipedia.org Therefore, SNAr reactions typically require the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.

In the case of this compound, the thiophene ring is inherently electron-rich, and the molecule lacks strong activating EWGs like a nitro group. The methyl group is weakly electron-donating, and the ethylamine (B1201723) side chain has a minor electronic effect, neither of which facilitates nucleophilic attack. Consequently, direct SNAr on this substrate is generally unfavorable under standard conditions. libretexts.orgkhanacademy.org The reaction would require harsh conditions (high temperatures and pressures) and very strong nucleophiles, often leading to low yields and side reactions. Heteroarenes like pyridine (B92270) can be more reactive than benzene (B151609) in SNAr reactions, especially if the heteroatom can help delocalize the negative charge of the intermediate, but the conditions remain demanding without proper activation. wikipedia.org

Synthesis of Analogues and Derivatives with Modified Substitution Patterns

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. Modifications can be introduced at various positions on the thiophene ring or on the ethylamine side chain.

The synthesis of the core 2-thienylethylamine structure can be achieved through several routes, which can be adapted to produce substituted analogues. dissertationtopic.netgoogle.comgoogle.com Common strategies often start from a substituted thiophene raw material. For instance, starting with 3-methylthiophene (B123197), one could perform a Vilsmeier-Haack reaction to introduce a formyl group at the 2-position, which can then be elaborated to the ethylamine side chain. Bromination at a later stage would yield the target compound.

Table 2: Selected Synthetic Routes to Thienylethylamine Derivatives

| Starting Material | Key Reactions | Product Type | Reference |

|---|---|---|---|

| 2-Thiophene ethanol | Esterification, Ammonolysis, Dissociation | 2-Thienylethylamine | google.com |

| Thiophene | Vilsmeier-Haack, Knoevenagel condensation, Reduction | 2-(2-Thienyl)ethylamine | dissertationtopic.net |

| 2-Thiophene acetaldehyde (B116499) oxime | Reduction with NaBH₄/CuSO₄ | 2-Thienylethylamine | google.com |

The synthesis of derivatives with modified substitution patterns can involve:

Varying Ring Substituents: Instead of a 3-methyl group, other alkyl or functional groups can be present on the starting thiophene. The position of the bromo group can also be varied, although this often requires different synthetic strategies, potentially involving a "halogen dance" rearrangement under specific lithiation conditions. researchgate.net

Side Chain Modification: The ethylamine side chain can be elongated, branched, or functionalized. For example, reductive amination of a suitable thienyl ketone could introduce different substituents on the nitrogen atom.

Annulation Reactions: The thiophene core can be fused with other rings to create more complex heterocyclic systems. For example, radical cyclization or Paal-Knorr type reactions can be employed to synthesize thieno-indole analogues, which represent a significant structural modification. nih.gov

These advanced derivatization strategies highlight the synthetic utility of this compound as a building block for creating a diverse library of novel compounds with potential applications in various fields of chemical research.

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways of the Thiophene (B33073) Nucleus

The thiophene ring is an electron-rich heterocycle that readily participates in electrophilic substitution reactions. The presence of both activating (methyl, ethylamine) and deactivating (bromo) substituents creates a nuanced reactivity profile.

Electrophilic attack on the thiophene ring is a prominent reaction pathway. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions. The methyl group at C3 is an activating group, directing incoming electrophiles to the C2 and C5 positions. The ethylamine (B1201723) group at C2 is also activating and directs towards the C3 and C5 positions. Conversely, the bromine atom at C5 is a deactivating but ortho-, para-directing substituent, which in this case corresponds to the C4 position.

Given this substitution pattern, the C4 position is the most likely site for electrophilic attack. This is because the C2, C3, and C5 positions are already substituted. Lithiation of 3-methylthiophene (B123197), a related precursor, has been shown to be highly selective at the 5-position when using lithium 2,2,6,6-tetramethylpiperidide (LiTMP), which can then be quenched with an electrophile. nih.govacs.org This highlights the possibility of functionalizing the thiophene ring at specific positions.

| Reaction Type | Reagents | Expected Product | Reference |

| Lithiation/Electrophilic Quench | 1. LiTMP 2. Electrophile (E+) | 2-(5-Bromo-4-E-3-methyl-2-thienyl)ethylamine | nih.govacs.org |

| Nitration | HNO₃/H₂SO₄ | 2-(5-Bromo-3-methyl-4-nitro-2-thienyl)ethylamine | General Knowledge |

| Halogenation | Br₂/FeBr₃ | 2-(4,5-Dibromo-3-methyl-2-thienyl)ethylamine | General Knowledge |

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is generally less favorable than electrophilic substitution due to the ring's electron-rich nature. However, the presence of the bromine atom at the C5 position allows for the possibility of nucleophilic substitution, particularly through mechanisms like metal-catalyzed cross-coupling reactions. For SNAr to occur via an addition-elimination mechanism, strong activation by electron-withdrawing groups is typically required. nih.gov In the case of 2-(5-Bromo-3-methyl-2-thienyl)ethylamine, the ethylamine and methyl groups are electron-donating, which would disfavor a classical SNAr reaction.

Nevertheless, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are well-established methods for forming carbon-carbon and carbon-heteroatom bonds on bromo-substituted thiophenes. jcu.edu.au These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, and are less dependent on the electronic nature of the substituents on the thiophene ring itself. For instance, 2,5-dibromo-3-methylthiophene (B84023) has been successfully used in Suzuki cross-coupling reactions to synthesize various aryl-substituted thiophenes. researchgate.net

| Coupling Reaction | Reagents | Expected Product | Reference |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-(5-Aryl-3-methyl-2-thienyl)ethylamine | researchgate.net |

| Stille Coupling | Organostannane, Pd catalyst | 2-(5-Organo-3-methyl-2-thienyl)ethylamine | jcu.edu.au |

The thiophene ring can also undergo radical reactions. The substitution pattern of this compound provides multiple sites for potential radical attack. The C-Br bond can undergo homolytic cleavage under certain conditions, leading to a thienyl radical that can participate in subsequent reactions. Additionally, radical substitution on the thiophene ring itself can occur, although this is less common than electrophilic substitution. Studies on the reaction of 3-bromo-2-nitrobenzothiophene with amines have shown that radical mechanisms can be involved. clockss.org

Reactivity of the Ethylamine Side Chain

The ethylamine side chain introduces a new set of reactive possibilities, primarily centered around the nitrogen atom and the adjacent carbon atoms.

The lone pair of electrons on the nitrogen atom of the ethylamine group makes it both basic and nucleophilic. The basicity of the amine can be quantified by the pKa of its conjugate acid. For comparison, the pKa of the conjugate acid of ethylamine is approximately 10.67. alfa-chemistry.com The presence of the electron-withdrawing thiophene ring in this compound is expected to decrease the basicity of the amine compared to simple alkylamines due to inductive effects. However, it is still expected to be a moderately strong base.

The nucleophilicity of the amine follows a similar trend to its basicity, although it is also influenced by steric factors. masterorganicchemistry.com The primary amine in this compound is a good nucleophile and can participate in a variety of reactions, such as alkylation, acylation, and condensation reactions.

| Compound | pKa of Conjugate Acid | Reference |

| Ethylamine | 10.67 | alfa-chemistry.com |

| Ammonia (B1221849) | 9.25 | masterorganicchemistry.com |

| Aniline | 4.6 | libretexts.org |

| This compound | Estimated to be between 9 and 10 | Inferred |

The carbon atoms of the ethylamine side chain also exhibit reactivity. The α-carbon (the carbon adjacent to the thiophene ring) is a benzylic-like position and is therefore activated towards reactions that involve the formation of radical or cationic intermediates. For example, oxidation of the side chain could potentially occur at this position.

The β-carbon (the carbon bearing the amino group) is primarily a site for reactions involving the amino group itself, such as Hofmann elimination if the amine is first quaternized. Direct functionalization of the β-carbon is less common but could be achieved through specific synthetic strategies. The reactivity of phenethylamines, which are analogous structures, has been extensively studied in medicinal chemistry, revealing a wide range of possible transformations of the side chain. mdpi.com

Influence of Substituents (Bromo and Methyl) on Regioselectivity and Reaction Rates

The primary site for electrophilic attack on a thiophene ring is the C2 (or α) position. However, in this molecule, the C2 position is already substituted. The remaining unsubstituted position is C4. The directing effects of the existing substituents on this position are crucial.

Methyl Group (at C3): The methyl group is an electron-donating group (EDG) through an inductive effect (+I) and hyperconjugation. EDGs activate the aromatic ring towards electrophilic aromatic substitution and are typically ortho, para-directing. In the context of the thiophene ring, the methyl group at C3 activates the adjacent C2 and C4 positions.

Bromo Group (at C5): Halogens like bromine exhibit a dual electronic effect. They are electron-withdrawing through their inductive effect (-I) due to high electronegativity, which deactivates the ring towards electrophilic attack. lumenlearning.compitt.edu However, they are also electron-donating through resonance (+R) due to their lone pairs, which directs incoming electrophiles to the ortho and para positions. lumenlearning.compitt.edu For halogens, the inductive deactivating effect generally outweighs the resonance directing effect, leading to slower reaction rates compared to unsubstituted benzene (B151609) or thiophene. lumenlearning.com In this molecule, the bromine at C5 would direct an incoming electrophile to the C4 position (ortho).

Ethylamine Group (at C2): The 2-(ethylamine) substituent is also an activating, ortho, para-directing group. However, its primary influence is on the adjacent C3 position, which is already occupied. Its effect on the C4 position is less pronounced than that of the C3-methyl group.

Considering these effects, electrophilic substitution on the thiophene ring is strongly directed to the only available position, C4. The activating effect of the C3-methyl group and the directing effect of the C5-bromo group converge to make the C4 position the most nucleophilic site on the ring.

In reactions involving metallation, such as lithiation, the bromine atom plays a key role. Halogen-metal exchange is a common reaction, particularly at the α-position (C5) of the thiophene ring. mdpi.com Therefore, treatment with organolithium reagents (e.g., n-BuLi) would be expected to regioselectively replace the bromine atom at the C5 position with lithium, creating a powerful nucleophile for subsequent reactions. mdpi.com

The C5-bromo substituent is also the primary reactive site for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. jcu.edu.auresearchgate.netresearchgate.netnih.gov This reaction provides a versatile method for forming new carbon-carbon bonds by coupling the thiophene ring with various aryl or vinyl boronic acids at the C5 position. researchgate.netresearchgate.netnih.gov The methyl group at C3 can sterically hinder but generally does not prevent these coupling reactions. jcu.edu.au

The combined influence of the substituents on regioselectivity for different reaction types is summarized in the table below, based on established principles and findings from related substituted thiophenes. mdpi.comjcu.edu.aursc.org

| Reaction Type | Predicted Regioselectivity | Influencing Factors |

| Electrophilic Aromatic Substitution | C4 position | - Activating effect of C3-methyl group. - ortho-directing effect of C5-bromo group. |

| Metallation (e.g., Lithiation) | C5 position (Br/Li exchange) | - High reactivity of α-halogens on the thiophene ring. |

| Palladium-Catalyzed Cross-Coupling | C5 position | - Reactivity of the C-Br bond in catalytic cycles (e.g., Suzuki, Stille). jcu.edu.au |

Reaction Mechanism Elucidation (e.g., Rearrangement Studies)

The reaction mechanisms for this compound are characteristic of substituted aromatic heterocycles. For instance, a Suzuki cross-coupling reaction at the C5 position would proceed through a well-established catalytic cycle involving a palladium(0) catalyst. The key steps are:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond at the C5 position of the thiophene ring.

Transmetallation: The organoboron compound (e.g., an aryl boronic acid) transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form a new carbon-carbon bond, regenerating the palladium(0) catalyst.

While there are no specific rearrangement studies documented for this compound itself, rearrangements in substituted thiophene and benzothiophene (B83047) systems are known to occur under certain conditions. For example, nucleophilic substitution on 3-bromo-2-nitrobenzo[b]thiophene has been shown to proceed with a rearrangement of the nitro group. acs.org Additionally, Claisen and Fries rearrangements, which involve the migration of allyl or acyl groups, respectively, have been observed in substituted hydroxy- and acetoxy-benzo[b]thiophenes. rsc.org Another documented phenomenon is the dimerization of reactive sulfoxide (B87167) intermediates formed during the oxidation of brominated thiophenes. rsc.org These examples from related heterocyclic systems suggest that, while common reactions like substitution and coupling are predictable, the potential for molecular rearrangement under specific thermal, acidic, or basic conditions should not be discounted and represents an area for further investigation.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, chemists can deduce the connectivity and chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and neighboring protons for each unique hydrogen atom in the molecule. The ¹H NMR spectrum of 2-(5-bromo-3-methyl-2-thienyl)ethylamine is expected to show distinct signals corresponding to the aromatic proton on the thiophene (B33073) ring, the ethylamine (B1201723) side chain protons, and the methyl group protons.

Key expected signals include a singlet for the C4-H proton on the thiophene ring, two triplets for the two methylene (B1212753) groups (-CH₂CH₂N-), a singlet for the methyl group (-CH₃), and a broad singlet for the amine (-NH₂) protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8 | Singlet | 1H | H-4 (thiophene) |

| ~2.9 | Triplet | 2H | -CH₂-N |

| ~2.8 | Triplet | 2H | Ar-CH₂- |

| ~2.1 | Singlet | 3H | -CH₃ |

| ~1.5 (broad) | Singlet | 2H | -NH₂ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used for the analysis.

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments within the molecule. The spectrum for this compound would show distinct peaks for each of the seven unique carbon atoms. This includes four signals for the thiophene ring carbons, two for the ethylamine side chain, and one for the methyl group. The carbon attached to the bromine atom (C5) is expected to be significantly shielded, appearing at a lower chemical shift.

To unambiguously confirm the structural assignment, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the two methylene groups of the ethylamine side chain, as they would show a cross-peak.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It would definitively link the proton signals to their corresponding carbon signals, for example, confirming which carbon signal belongs to the methyl group by its correlation to the methyl proton singlet.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between carbon and hydrogen atoms (typically over two to three bonds). This is crucial for establishing the connectivity of the different fragments of the molecule. For example, HMBC would show correlations between the protons of the methylene group adjacent to the ring and the C2, C3, and C4 carbons of the thiophene ring, confirming the attachment point of the ethylamine side chain. Correlations between the methyl protons and the C2, C3, and C4 carbons would similarly confirm the position of the methyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. For this compound, HRMS is critical for confirming the presence of bromine due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio). The calculated exact mass for the molecular ion [M+H]⁺ of C₇H₁₁BrNS⁺ would be compared to the experimentally measured value to confirm the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the amine group and the substituted thiophene ring.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3400-3250 | Medium, broad | Primary amine | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H | C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H | C-H stretch |

| ~1600 | Medium-Weak | Thiophene ring | C=C stretch |

| ~1450 | Medium | Thiophene ring | C=C stretch |

| ~1040 | Strong | C-Br | C-Br stretch |

The presence of a broad absorption in the 3400-3250 cm⁻¹ region is a clear indicator of the N-H stretching vibrations of the primary amine group. The various C-H stretches confirm the presence of both aromatic (thiophene) and aliphatic (ethylamine and methyl) components. The characteristic stretches of the thiophene ring and the strong absorption corresponding to the C-Br bond further support the proposed structure.

Data Unavailability for Spectroscopic and Crystallographic Analysis of this compound

A thorough search of available scientific literature and databases has revealed a lack of specific experimental data for the compound this compound concerning its detailed spectroscopic and crystallographic properties. Consequently, the construction of an in-depth article focusing on the Ultraviolet-Visible (UV-Vis) spectroscopy and X-ray crystallography of this specific molecule is not possible at this time.

While general principles of spectroscopic analysis can be applied to predict the expected behavior of thiophene derivatives, the absence of published empirical data for this compound prevents a scientifically rigorous discussion of its electronic transitions and solid-state structure. Authoritative sources containing measured absorption maxima (λmax) from UV-Vis spectroscopy or detailed crystallographic parameters—such as unit cell dimensions, space group, and atomic coordinates from X-ray diffraction analysis—could not be located.

Scientific inquiry relies on verifiable and published research. Without access to primary literature reporting the synthesis and characterization of this compound, any attempt to generate the requested detailed article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Therefore, the sections on Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and X-ray Crystallography for Solid-State Structure Determination, along with the corresponding data tables, cannot be provided. Further experimental research and publication are required to elucidate the specific chemical and physical properties of this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. Methods such as Density Functional Theory (DFT) are commonly employed to model the electronic structure and bonding of thiophene (B33073) derivatives. epstem.netresearchgate.net These calculations provide insights into the distribution of electrons and the nature of the chemical bonds within the molecule.

Electronic Structure and Bonding Analysis

The electronic structure of 2-(5-Bromo-3-methyl-2-thienyl)ethylamine is characterized by the interplay of the thiophene ring, the bromine atom, the methyl group, and the ethylamine (B1201723) side chain. The sulfur atom in the thiophene ring possesses lone pairs of electrons that contribute to the aromaticity of the ring, while the bromine atom, being highly electronegative, withdraws electron density. The ethylamine group, conversely, can act as an electron-donating group.

Analysis of the molecular electrostatic potential (MEP) surface can reveal the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net For this compound, the area around the nitrogen atom of the ethylamine group would be expected to exhibit a negative electrostatic potential, making it a likely site for electrophilic attack. Conversely, the regions around the hydrogen atoms of the amine group would show a positive potential.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. researchgate.net

For this compound, the HOMO is likely to be localized primarily on the electron-rich thiophene ring and the nitrogen atom of the ethylamine group. The LUMO, on the other hand, may be distributed over the thiophene ring and influenced by the electron-withdrawing bromine atom.

Conformational Analysis and Energy Minimization

The ethylamine side chain of this compound can rotate around the single bonds, leading to various possible conformations. Conformational analysis aims to identify the most stable arrangement of the atoms in three-dimensional space, which corresponds to the global energy minimum. Computational methods can systematically explore the potential energy surface of the molecule by varying key dihedral angles and calculating the corresponding energy. The resulting lowest-energy conformation represents the most probable structure of the molecule under a given set of conditions.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to investigate potential chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, it is possible to identify the minimum energy pathway from reactants to products. This pathway includes the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a crucial factor in reaction kinetics. For instance, one could model the protonation of the amine group or the substitution of the bromine atom.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. For example, theoretical calculations can yield vibrational frequencies corresponding to the infrared (IR) spectrum of the molecule. Each calculated frequency can be assigned to a specific vibrational mode, such as the stretching or bending of particular bonds. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra to confirm the molecular structure. epstem.net

Structure-Property Relationship Derivations

By systematically modifying the structure of this compound in silico and calculating the resulting properties, it is possible to derive structure-property relationships. For example, one could replace the bromine atom with other halogens or alter the substitution pattern on the thiophene ring to observe the effects on the electronic structure, HOMO-LUMO gap, and predicted reactivity. These theoretical studies can guide the synthesis of new derivatives with desired properties.

Advanced Applications and Future Research Directions in Organic Synthesis

Role as Synthetic Intermediates for Complex Molecular Architectures

"2-(5-Bromo-3-methyl-2-thienyl)ethylamine" is primed to serve as a pivotal intermediate in the synthesis of elaborate molecular structures, particularly those of pharmaceutical and materials science interest. The bromine atom at the 5-position is a key functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are well-established methods for the functionalization of bromo-aromatics. nih.govresearchgate.net The application of these reactions to "this compound" would allow for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkynyl groups, thereby enabling the construction of complex, polycyclic, and conjugated systems.

The ethylamine (B1201723) side chain offers a nucleophilic center that can be readily derivatized through acylation, alkylation, and reductive amination reactions. This functionality is particularly significant for the synthesis of bioactive molecules, as the amine group is a common pharmacophore. The combination of the reactive bromine atom and the versatile ethylamine group in a single molecule allows for a modular and convergent approach to the synthesis of diverse compound libraries.

Future research in this area will likely focus on the development of multi-step synthetic sequences that leverage the differential reactivity of the functional groups present in "this compound". For instance, a synthetic strategy could involve an initial cross-coupling reaction at the bromide position, followed by modification of the ethylamine side chain to build up molecular complexity. The exploration of one-pot and tandem reaction sequences starting from this intermediate could also lead to more efficient and atom-economical syntheses of complex target molecules.

| Reaction Type | Potential Reagent | Introduced Functionality | Potential Product Class |

| Suzuki Coupling | Arylboronic acid | Aryl group | Biaryl compounds |

| Stille Coupling | Organostannane | Various organic groups | Complex organic molecules |

| Sonogashira Coupling | Terminal alkyne | Alkynyl group | Aryl alkynes |

| Buchwald-Hartwig Amination | Amine | Amino group | Di- and tri-arylamines |

| Acylation | Acyl chloride | Acyl group | Amides |

Catalyst Development for Thiophene (B33073) Functionalization

The unique electronic and steric properties of "this compound" make it an interesting candidate for ligand development in transition metal catalysis. The thiophene ring, with its sulfur heteroatom, can coordinate to metal centers, while the ethylamine side chain provides an additional binding site. This bidentate chelation could stabilize catalytic species and influence their reactivity and selectivity.

The development of novel ligands based on this scaffold could lead to catalysts with improved performance in a variety of transformations, particularly those involving the functionalization of thiophene and other heterocyclic rings. For example, a palladium complex bearing a ligand derived from "this compound" could exhibit enhanced catalytic activity or selectivity in C-H activation and cross-coupling reactions. The methyl group at the 3-position could provide steric hindrance that influences the regioselectivity of these transformations.

Future research will likely involve the synthesis of a library of ligands derived from "this compound" and the evaluation of their performance in a range of catalytic reactions. The systematic variation of the substituents on the ethylamine nitrogen and the exploration of different metal centers could lead to the discovery of highly efficient and selective catalysts for challenging organic transformations.

| Metal Center | Potential Ligand Modification | Target Catalytic Reaction | Potential Advantage |

| Palladium | N-alkylation/arylation | Cross-coupling reactions | Enhanced stability and selectivity |

| Rhodium | Chiral derivatization | Asymmetric hydrogenation | High enantioselectivity |

| Iridium | Phosphine (B1218219) incorporation | C-H activation/borylation | Novel reactivity |

| Copper | Schiff base formation | Click chemistry | Improved reaction rates |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly important in modern organic synthesis, and the development of sustainable methods for the synthesis and functionalization of "this compound" is a key area for future research. mdpi.com This includes the use of greener solvents, the development of catalytic reactions that minimize waste, and the exploration of reaction conditions that are more energy-efficient.

One promising avenue is the use of mechanochemistry, such as ball milling, to carry out reactions in the absence of bulk solvents. This approach has been shown to be effective for a variety of organic transformations and could be applied to the synthesis and derivatization of "this compound". Microwave-assisted synthesis is another green chemistry technique that can often reduce reaction times and improve yields. mdpi.com

The development of catalytic methods for the direct C-H functionalization of the thiophene ring would be a significant advance in the green synthesis of derivatives of "this compound". This approach would avoid the need for pre-functionalized starting materials and would generate less waste than traditional cross-coupling methods.

| Green Chemistry Principle | Application to Synthesis | Potential Benefit |

| Atom Economy | C-H activation reactions | Reduced waste generation |

| Use of Safer Solvents | Water or bio-derived solvents | Reduced environmental impact |

| Energy Efficiency | Microwave or ultrasonic irradiation | Shorter reaction times, lower energy consumption |

| Catalysis | Use of reusable catalysts | Reduced catalyst loading and waste |

Development of Novel Methodologies for Selective Functionalization

The presence of multiple reactive sites in "this compound" presents both a challenge and an opportunity for the development of novel methodologies for selective functionalization. The bromine atom at the 5-position, the C-H bonds at the 4-position of the thiophene ring, the methyl group, and the ethylamine side chain are all potential sites for chemical modification.

Developing methods to selectively functionalize one site in the presence of the others is a key goal for future research. This could be achieved through the use of directing groups, which can steer a reagent to a specific position on the molecule. For example, the ethylamine side chain could be used as a directing group to facilitate the selective C-H functionalization of the thiophene ring at the 4-position.

Orthogonal protecting group strategies will also be important for the selective functionalization of this molecule. By protecting certain functional groups, it is possible to carry out reactions at other sites without interference. The development of a robust set of protecting group strategies for "this compound" will be essential for its use in complex multi-step syntheses.

| Target Site | Methodology | Potential Reagent/Catalyst |

| C4-H bond | Directed C-H activation | Palladium catalyst with a directing group |

| Bromine atom | Halogen-metal exchange | Organolithium reagent |

| Ethylamine group | Orthogonal protection | Boc or Cbz protecting groups |

| Methyl group | Radical bromination | N-Bromosuccinimide (NBS) |

Exploration of Stereoselective Synthetic Pathways

The ethylamine side chain of "this compound" introduces a potential element of chirality if the nitrogen atom is appropriately substituted. Furthermore, the development of stereoselective synthetic pathways to access chiral derivatives of this compound is a significant area for future exploration.

One approach would be to develop asymmetric syntheses of "this compound" itself, for instance, through the enantioselective reduction of a corresponding imine or the resolution of a racemic mixture. Alternatively, stereocenters could be introduced through reactions on the ethylamine side chain, such as asymmetric alkylation or acylation.

The development of chiral catalysts for the stereoselective functionalization of the thiophene ring would also be a valuable contribution. A chiral ligand derived from "this compound" could be used to induce enantioselectivity in a variety of metal-catalyzed reactions. The synthesis of enantiomerically pure derivatives of this compound would be of great interest for applications in medicinal chemistry and materials science, where chirality often plays a crucial role in determining biological activity and material properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-Bromo-3-methyl-2-thienyl)ethylamine, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves bromination and amine functionalization on the thienyl ring. Key parameters include:

- Temperature : Maintain 0–5°C during bromination to avoid side reactions (e.g., ring decomposition) .

- Solvents : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane to stabilize intermediates .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%) .

- Data Table :

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Bromination | NBS | DMF | 0–5 | 70–75 |

| Amine coupling | Ethylamine HCl | DCM | RT | 60–65 |

Q. How can researchers characterize the molecular structure and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : H and C NMR confirm substituent positions (e.g., bromo at C5, methyl at C3) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]: ~246.0) .

- HPLC : Reverse-phase C18 columns (ACN/water mobile phase) assess purity; retention time ~8.2 min .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and methyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The methyl group at C3 hinders nucleophilic attack at adjacent positions, directing reactivity to C5 .

- Electronic Effects : The electron-withdrawing bromo group at C5 activates the thienyl ring for Suzuki-Miyaura couplings (e.g., with aryl boronic acids) .

- Experimental Design :

- Compare coupling efficiency using Pd catalysts (e.g., Pd(PPh) vs. PdCl(dppf)).

- Monitor reaction progress via TLC (silica, UV visualization) .

Q. How can researchers resolve contradictions in pharmacological data when testing this compound as a 5-HT2A/2C receptor agonist?

- Methodological Answer :

- Binding Assays : Use radioligand displacement (e.g., H-ketanserin for 5-HT2A) to measure IC values .

- Functional Assays : Compare cAMP accumulation (HEK293 cells transfected with 5-HT2A/2C) to assess agonism vs. antagonism .

- Control Experiments : Include known agonists (e.g., DOI) and antagonists (e.g., ketanserin) to validate assay conditions .

- Data Contradiction Analysis :

- If EC varies between labs, check receptor expression levels (qPCR) or cell membrane preparation protocols .

Q. What computational modeling approaches predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to 5-HT2A’s orthosteric site (PDB ID: 6WGT). Focus on π-π stacking with Trp336 and hydrogen bonding with Ser159 .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .

- SAR Analysis : Compare with analogs (e.g., 2-(5-bromobenzo[b]thiophen-3-yl)ethanamine) to identify critical substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.